molecular formula C6H8ClF6NO2 B3222633 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride CAS No. 1214114-26-7

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride

Cat. No.: B3222633
CAS No.: 1214114-26-7
M. Wt: 275.57
InChI Key: QPUTYNRQCLMYHP-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride (CAS: 16198-60-0) is a fluorinated leucine derivative characterized by two trifluoromethyl groups at positions 4 and 5 of the pentanoic acid backbone. This compound, also known as hexafluoro-dl-leucine , is a non-natural amino acid with enhanced lipophilicity and metabolic stability due to its dense fluorination. It is typically synthesized via alkylation reactions and dynamic kinetic resolution (DKR) to obtain enantiomerically pure forms . The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO2.ClH/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15;/h2-3H,1,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUTYNRQCLMYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936620
Record name 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16198-60-0, 1214114-26-7
Record name 5,5,5,5',5',5'-Hexafluoroleucine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride
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Biological Activity

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride, also known as (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid (CAS Number: 149560-64-5), is a fluorinated amino acid that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

  • Molecular Formula : C6H7F6NO2
  • Molecular Weight : 239.12 g/mol
  • IUPAC Name : (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
  • InChI Key : MNZLMQYCEWHPPS-REOHCLBHSA-N

The biological activity of this compound is primarily linked to its role as a competitive antagonist at certain neurotransmitter receptors. Its structural similarity to natural amino acids allows it to interact with various biological pathways.

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the context of opioid receptors. Research indicates that it may exhibit partial agonist activity at the μ-opioid receptor (MOP), potentially modulating pain pathways without the full spectrum of side effects associated with traditional opioids .
  • G Protein-Coupled Receptors (GPCRs) : Studies suggest that this compound can bias signaling through GPCRs, which are critical in many physiological processes including pain modulation and neuroprotection .
  • Antinociceptive Effects : Experimental models have demonstrated that derivatives of this compound can produce significant antinociceptive effects, indicating potential therapeutic applications in pain management .

In Vitro Studies

A series of in vitro experiments have evaluated the pharmacological profile of this compound. Key findings include:

  • cAMP Formation : The compound was tested for its ability to modulate cyclic AMP (cAMP) levels in neuronal cultures. Results indicated that it could effectively alter cAMP signaling pathways, which are crucial for various cellular responses .
  • β-Arrestin Recruitment : In assays measuring β-arrestin recruitment at MOP, it was found that this compound exhibited lower recruitment compared to traditional opioids, suggesting a potentially safer profile with reduced risk for adverse effects like respiratory depression .

In Vivo Studies

In vivo studies have further explored the analgesic properties of this compound:

  • Pain Models : In animal models of acute pain, administration of this compound resulted in significant pain relief comparable to morphine but without the associated side effects such as tolerance development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter ModulationPartial agonist at μ-opioid receptor
cAMP ModulationAlters cAMP levels in neuronal cultures
Antinociceptive EffectsSignificant pain relief in animal models
β-Arrestin RecruitmentLower recruitment compared to traditional opioids

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7F6ClN2O2
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 1214114-26-7
  • Physical Appearance : White solid, soluble in water and many organic solvents.

Synthesis of Complex Compounds

This compound serves as a versatile intermediate in the synthesis of various complex compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications. Researchers utilize it to create scaffolds for drug discovery and development.

Pharmaceutical Development

The compound's structure allows for modifications that can lead to the development of new therapeutic agents. It has been investigated for potential use in:

  • Antiviral drugs : The incorporation of fluorinated amino acids can improve the efficacy and selectivity of antiviral agents.
  • Anticancer therapies : Fluorinated compounds often exhibit enhanced biological activity, making them candidates for cancer treatment research.

Agrochemical Formulations

In agrochemistry, 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride is used to develop novel pesticides and herbicides. The fluorinated structure may lead to increased potency and reduced environmental impact compared to traditional compounds.

Case Study 1: Drug Synthesis

A study demonstrated the use of this compound in synthesizing a new class of antiviral agents. The introduction of trifluoromethyl groups significantly enhanced the compound's interaction with viral proteins, leading to improved efficacy in vitro.

Case Study 2: Agrochemical Development

Research highlighted the potential of fluorinated amino acids in creating more effective herbicides. The incorporation of hexafluoroleucine derivatives showed a marked increase in herbicidal activity against specific weed species while minimizing phytotoxicity to crops.

Comparative Analysis Table

Application AreaKey BenefitsResearch Findings
PharmaceuticalEnhanced efficacy and selectivityImproved antiviral activity in vitro
AgrochemicalIncreased potency and reduced toxicityHigher herbicidal activity with lower crop damage
Organic SynthesisVersatile building blockFacilitates complex compound formation

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride C₆H₈F₆NO₂·HCl - 2-amino group
- 4-(CF₃)
- 5,5,5-trifluoro
297.6 (calc.) High lipophilicity, dual trifluoromethyl groups
4-Amino-5,5,5-trifluoropentanoic acid hydrochloride C₅H₉ClF₃NO₂ - 4-amino group
- 5,5,5-trifluoro
207.58 Single trifluoro group, shorter chain
Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride C₇H₁₂F₃NO₂·HCl - Methyl ester
- 4-(CF₃)
253.63 Ester derivative, improved volatility
Ethyl (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate hydrochloride C₈H₁₁F₆NO₂·HCl - Ethyl ester
- (S)-configuration
267.17 Chiral synthesis, esterified carboxylate

Q & A

Basic Research Question

  • Chiral HPLC : Resolve enantiomers using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirm absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • ¹⁹F NMR : Track trifluoromethyl group integrity and detect impurities; chemical shifts > -60 ppm indicate structural deviations .

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., trifluoromethylation transition states) and predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Study binding modes with enzymes (e.g., proteases) using AMBER or GROMACS. Focus on fluorine’s electrostatic contributions to binding affinity .
  • Machine Learning : Train models on PubChem or ChEMBL data to predict metabolic stability or toxicity .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods for weighing and reactions due to potential HCl vapor release during salt dissociation .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive hydrochloride salts .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

What strategies improve the compound’s stability in long-term storage for biological assays?

Advanced Research Question

  • Lyophilization : Freeze-dry the hydrochloride salt and store under argon at -20°C to prevent hydrolysis .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability enhancements from fluorine’s hydrophobic effects .
  • Metabolic Resistance : Use liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation rates. Fluorine’s electron-withdrawing effects typically reduce metabolic clearance .

What reactor designs are optimal for scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic trifluoromethylation steps. Use packed-bed reactors with immobilized catalysts to maintain >90% enantiomeric excess .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride
Reactant of Route 2
2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.